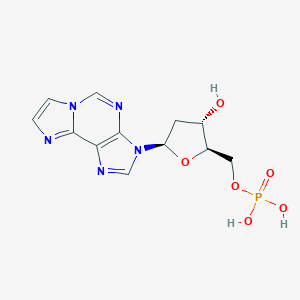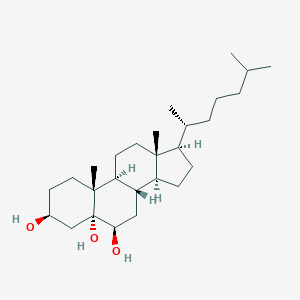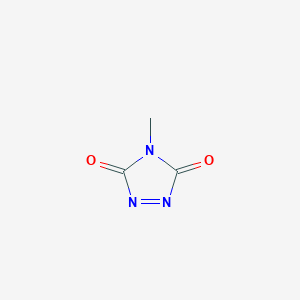
2-(4,6-Diamino-1,3,5-triazin-2-yl)guanidine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,6-Diamino-1,3,5-triazin-2-yl)guanidine;hydrochloride is an organic compound with the molecular formula C4H8N8·HCl. It is commonly known for its role as an impurity in metformin hydrochloride, a widely used medication for type 2 diabetes . This compound is characterized by its white crystalline powder form and is slightly soluble in water and other solvents .
Mechanism of Action
Target of Action
It is known to be an impurity of metformin , a widely used drug for the treatment of type II diabetes. Metformin primarily targets the liver, decreasing hepatic glucose production and increasing insulin sensitivity .
Mode of Action
The specific mode of action of 1-(4,6-Diamino-1,3,5-triazin-2-yl)guanidine hydrochloride is not directly stated in the search results. Given its association with Metformin, it may share similar mechanisms. Metformin works by inhibiting hepatic gluconeogenesis and stimulating peripheral glucose uptake .
Biochemical Pathways
Metformin is known to activate amp-activated protein kinase (ampk), a major regulator of cellular energy homeostasis . This leads to a decrease in hepatic glucose production and an increase in glucose uptake in peripheral tissues .
Pharmacokinetics
It is soluble in water and dmso, and slightly soluble in water when heated . Its melting point is 225°C, and its boiling point is 521.0±33.0 °C . These properties may influence its bioavailability.
Result of Action
It is noted to have antitumor activity and is a neoplasm inhibitor .
Preparation Methods
The synthesis of 2-(4,6-Diamino-1,3,5-triazin-2-yl)guanidine typically involves multiple steps. One common method includes the reduction of 2,4-dinitro-6-tert-butyl-1,3,5-triazine to obtain 2,4,6-tri-tert-butyl-1,3,5-triazine. This intermediate is then reacted with triaminoguanidine to produce the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
2-(4,6-Diamino-1,3,5-triazin-2-yl)guanidine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the amino groups are replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Condensation Reactions: It can form condensation products with aldehydes and ketones.
Common reagents used in these reactions include acids, bases, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
2-(4,6-Diamino-1,3,5-triazin-2-yl)guanidine has several scientific research applications:
Comparison with Similar Compounds
2-(4,6-Diamino-1,3,5-triazin-2-yl)guanidine can be compared with other similar compounds, such as:
Metformin Hydrochloride: While metformin is a widely used antidiabetic drug, 2-(4,6-Diamino-1,3,5-triazin-2-yl)guanidine is an impurity in its production.
Guanidine Derivatives: Other guanidine derivatives may have similar chemical properties but differ in their specific applications and effects.
The uniqueness of 2-(4,6-Diamino-1,3,5-triazin-2-yl)guanidine lies in its specific structure and its role as an impurity in pharmaceutical compounds, which necessitates careful monitoring and control in drug production .
Properties
IUPAC Name |
2-(4,6-diamino-1,3,5-triazin-2-yl)guanidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N8.ClH/c5-1(6)9-4-11-2(7)10-3(8)12-4;/h(H8,5,6,7,8,9,10,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZMTYLBNDRKDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=N1)N=C(N)N)N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20638905 |
Source


|
| Record name | N''-(4,6-Diamino-1,3,5-triazin-2-yl)guanidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20638905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2959-04-8 |
Source


|
| Record name | NSC231488 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231488 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N''-(4,6-Diamino-1,3,5-triazin-2-yl)guanidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20638905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1a,2,7,7a-Tetrahydro-3,6-dimethoxy-naphth[2,3-b]oxirene](/img/structure/B123934.png)








